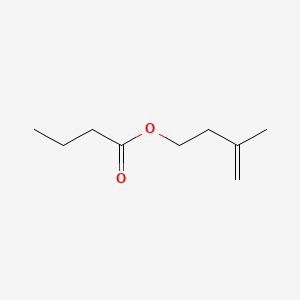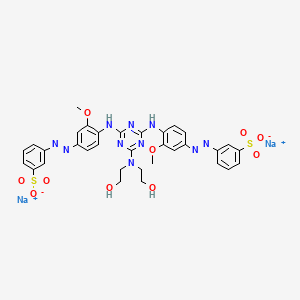
2-(4-Nitrophenyl)acetyl chloride
Vue d'ensemble
Description
2-(4-Nitrophenyl)acetyl chloride, also known as 4-Nitrophenylacetyl chloride, is an organic compound with the chemical formula C8H6ClNO3. It is a white solid with a melting point of 58-60°C. It is soluble in organic solvents such as methanol and ethanol, but insoluble in water. The compound is used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis of Aromatic SAMs on Gold Surfaces
4-Nitrophenyl sulfenyl chloride has been utilized as a precursor for the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This application highlights the compound's role in surface chemistry, particularly in creating organized molecular structures with potential applications in nanotechnology and materials science (Houmam et al., 2011).
Palladium-Catalyzed Decarboxylative Coupling
The palladium-catalyzed decarboxylative cross-coupling of potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides showcases another significant application. This reaction pathway offers a method for preparing diverse 1,1-diaryl methanes and their derivatives, demonstrating the compound's utility in organic synthesis and the development of novel organic molecules (Shang et al., 2011).
Preparation of Vinamidinium Salts
In the preparation of vinamidinium hexafluorophosphate salts, substituted acetic acids or acetyl chlorides react to yield these salts in moderate to excellent yields. This application is critical in synthesizing nonhygroscopic solids that are easily handled, serving as intermediates in various chemical syntheses (Davies et al., 2000).
Hydroxyl Protecting Group
The (2-nitrophenyl)acetyl (NPAc) group has been reported as a selectively removable hydroxyl protecting group. This application is particularly relevant in carbohydrate chemistry, where the NPAc group offers a method for protecting hydroxyl functions during synthetic transformations (Daragics & Fügedi, 2010).
Grafting on Carbon and Metallic Surfaces
The grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction presents a novel approach to surface modification. This process has potential applications in materials science, where surface properties need to be tailored for specific applications (Adenier et al., 2005).
Corrosion Inhibition
Yttrium 3-(4-nitrophenyl)-2-propenoate has been identified as an effective corrosion inhibitor for copper alloy in chloride solution. This application underscores the compound's significance in materials science, particularly in protecting metals from corrosion in harsh environments (Nam et al., 2016).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXZTVPBFJQFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198471 | |
| Record name | Benzeneacetyl chloride, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)acetyl chloride | |
CAS RN |
50434-36-1 | |
| Record name | Benzeneacetyl chloride, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetyl chloride, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-[(3,7-dimethyl-2,6-octadienyl)oxy]acetaldehyde](/img/structure/B1623672.png)







